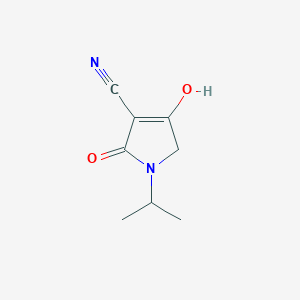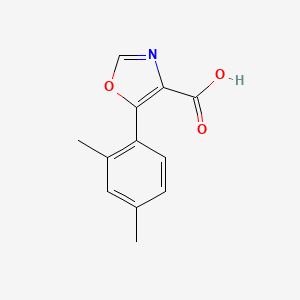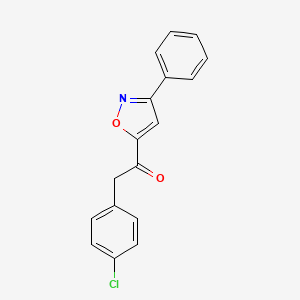![molecular formula C6H8N2O B12879607 4,5,6,7-Tetrahydroisoxazolo[4,5-b]pyridine](/img/structure/B12879607.png)
4,5,6,7-Tetrahydroisoxazolo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrahydroisoxazolo[4,5-b]pyridine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is characterized by a fused ring system containing both nitrogen and oxygen atoms, making it a versatile scaffold for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydroisoxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with pyrrolidin-2-one, which undergoes a series of reactions to form the desired compound. The process includes steps such as condensation, cyclization, and reduction, often using reagents like dimethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include continuous flow reactions and the use of catalysts to enhance reaction efficiency. Specific details on industrial methods are often proprietary, but they generally follow the principles of green chemistry to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydroisoxazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert the compound into more reactive intermediates.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydroisoxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to act as a gamma-aminobutyric acid (GABA) receptor agonist, preferentially activating delta-subunit-containing GABA receptors . This interaction modulates neuronal excitability and has implications for its use as a sedative and hypnotic agent.
Comparison with Similar Compounds
Gaboxadol (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol): Known for its sedative properties and selective activation of delta-GABA receptors.
4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine:
Uniqueness: 4,5,6,7-Tetrahydroisoxazolo[4,5-b]pyridine stands out due to its specific ring structure and the ability to undergo a wide range of chemical reactions. Its unique interaction with GABA receptors also differentiates it from other similar compounds, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H8N2O/c1-2-6-5(7-3-1)4-8-9-6/h4,7H,1-3H2 |
InChI Key |
AIYOGZVLDMATMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=NO2)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline](/img/structure/B12879528.png)


![2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12879533.png)






![Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)-](/img/structure/B12879599.png)



